(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride (R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride FPFS-1169, also known as BPAP-cpd; R-(-)-BPAP; R-FPFS-1169, is a proto-oncogene protein c-bcl-2 stimulant potentially for the treatment of Parkinson's disease. FPFS-1169 is one of "catecholaminergic and serotonergic enhancers", which were proposed to improve symptoms through increase in impulse-evoked release of monoamine neurotransmitters for Parkinson's disease.
Brand Name: Vulcanchem
CAS No.: 265130-22-1
VCID: VC0528410
InChI: InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H/t14-;/m1./s1
SMILES: CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl
Molecular Formula: C16H24ClNO
Molecular Weight: 281.82 g/mol

(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride

CAS No.: 265130-22-1

Cat. No.: VC0528410

Molecular Formula: C16H24ClNO

Molecular Weight: 281.82 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(R)-1-(benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride - 265130-22-1

Specification

CAS No. 265130-22-1
Molecular Formula C16H24ClNO
Molecular Weight 281.82 g/mol
IUPAC Name (2R)-1-(1-benzofuran-2-yl)-N-propylpentan-2-amine;hydrochloride
Standard InChI InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H/t14-;/m1./s1
Standard InChI Key GKKNDWKXWAVGOK-PFEQFJNWSA-N
Isomeric SMILES CCC[C@H](CC1=CC2=CC=CC=C2O1)NCCC.Cl
SMILES CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl
Canonical SMILES CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran ring system covalently bonded to a pentan-2-amine backbone through a methylene bridge. The (R)-configuration at the chiral center critically influences its biological activity, as evidenced by enantiomer-specific pharmacological effects . The hydrochloride salt formation improves aqueous solubility compared to the free base form, enhancing its utility in experimental applications .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₆H₂₄ClNO
Molecular Weight281.82 g/mol
CAS Number (HCl salt)265130-22-1
CAS Number (base)260550-89-8
XLogP3-AA (base)4.4

The free base form exhibits moderate lipophilicity (XLogP3-AA = 4.4), suggesting favorable blood-brain barrier penetration . Seven rotatable bonds provide conformational flexibility, potentially enabling interactions with multiple neurotransmitter targets .

Spectroscopic Characteristics

While detailed spectroscopic data remain unpublished, the SMILES notation (CCCC@HNCCC) and InChIKey (LJHIBIVAYHQPBT-CQSZACIVSA-N) enable precise chemical identification . The benzofuran ring’s aromatic system produces characteristic UV absorption at 280-300 nm, typical for fused furan derivatives.

Synthesis and Manufacturing

Production Methodology

Synthetic routes typically involve:

  • Benzofuran ring construction via cyclization of substituted phenols

  • Stereoselective amine side chain introduction using chiral auxiliaries

  • Final hydrochloride salt formation through acid-base titration

Industrial-scale production remains limited due to specialized stereochemical requirements. Current suppliers provide research quantities (0.1g increments) with 10-20 day lead times .

Pharmacological Mechanisms

Neurotransmitter Modulation

The compound acts as a selective catecholaminergic and serotoninergic activity enhancer (CAE/SAE), increasing impulse-dependent neurotransmitter release without altering baseline levels . This dual mechanism differentiates it from classical reuptake inhibitors or receptor agonists.

Table 2: Neurochemical Effects

ParameterEffect Size vs. Control
Dopamine Release+220% (1 mg/kg i.p.)
Serotonin Release+180% (1 mg/kg i.p.)
Locomotor Activity+300% (2 mg/kg i.p.)

In vivo rodent studies demonstrate dose-responsive locomotor activation, peaking at 2 mg/kg intraperitoneal administration . The effect profile suggests preferential mesolimbic pathway activation over nigrostriatal projections.

Research Applications

Neuropharmacological Studies

As a reference compound, it enables precise investigation of:

  • Monoamine transmission dynamics

  • Synaptic plasticity mechanisms

  • Neurodegenerative disease models

Researchers employ it to differentiate activity-dependent neurotransmitter release from constitutive secretion pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator